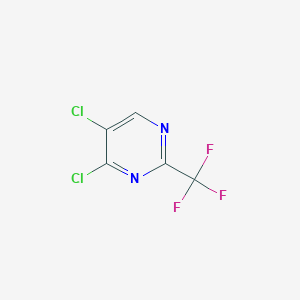

4,5-Dichloro-2-(trifluoromethyl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,5-ジクロロ-2-(トリフルオロメチル)ピリミジンは、分子式がC5HCl2F3N2である化学化合物です。ピリミジン環に2つの塩素原子とトリフルオロメチル基が結合したピリミジン誘導体です。 この化合物は、そのユニークな化学的特性で知られており、化学、生物学、医学など、さまざまな分野で応用されています .

準備方法

合成経路と反応条件

4,5-ジクロロ-2-(トリフルオロメチル)ピリミジンの合成には、通常、2-(トリフルオロメチル)ピリミジンの塩素化が含まれます。一般的な方法の1つには、塩化鉄(III)などの触媒の存在下で、2-(トリフルオロメチル)ピリミジンと塩素ガスを反応させることが含まれます。 反応は、ピリミジン環の4位と5位での選択的塩素化を確実にするために、制御された条件下で行われます .

工業生産方法

4,5-ジクロロ-2-(トリフルオロメチル)ピリミジンの工業生産には、多くの場合、大規模な塩素化プロセスが用いられます。 これらのプロセスは、高い収率と純度を実現するために最適化されており、連続フロー反応器や自動制御システムなどの高度な技術を使用して、正確な反応条件を維持しています .

化学反応の分析

反応の種類

4,5-ジクロロ-2-(トリフルオロメチル)ピリミジンは、次のようなさまざまな化学反応を起こします。

置換反応: 塩素原子は、アミン、チオール、アルコキシドなどの求核剤によって置換される可能性があります。

酸化と還元: この化合物は、酸化と還元反応を起こす可能性がありますが、これらの反応は、置換反応と比較してあまり一般的ではありません.

一般的な試薬と条件

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の求核剤または試薬によって異なります。 例えば、アミンによる置換は、アミノピリミジン誘導体の形成をもたらします .

科学的研究の応用

4,5-ジクロロ-2-(トリフルオロメチル)ピリミジンは、幅広い科学研究の応用範囲を持っています。

作用機序

4,5-ジクロロ-2-(トリフルオロメチル)ピリミジンの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。 この化合物は、活性部位またはアロステリック部位に結合することで酵素活性を阻害し、基質へのアクセスを遮断したり、酵素のコンフォメーションを変更したりします . トリフルオロメチル基は、化合物の親油性を高め、細胞膜への透過性をより効果的にします .

類似化合物との比較

類似化合物

- 2,4-ジクロロ-5-(トリフルオロメチル)ピリミジン

- 2,6-ジクロロ-4-(トリフルオロメチル)ピリジン

- 2-クロロ-5-(トリフルオロメチル)ピリミジン

独自性

4,5-ジクロロ-2-(トリフルオロメチル)ピリミジンは、その特定の置換パターンによりユニークであり、これにより、異なる化学反応性と生物活性があります。 塩素原子の存在とトリフルオロメチル基の存在は、その安定性と親油性を高め、さまざまな用途で貴重な化合物になっています .

特性

IUPAC Name |

4,5-dichloro-2-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2F3N2/c6-2-1-11-4(5(8,9)10)12-3(2)7/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNREXOLDYJLHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501266454 |

Source

|

| Record name | 4,5-Dichloro-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501266454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126317-17-7 |

Source

|

| Record name | 4,5-Dichloro-2-(trifluoromethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126317-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dichloro-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501266454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B11810446.png)

![N,8-Dimethylpyrido[2,3-d]pyridazin-5-amine](/img/structure/B11810452.png)